7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, with bromine and chlorine substituents at positions 7 and 2, respectively. The unique structure of this compound makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under specific conditions. The reaction proceeds through a cyclization process to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of phase transfer catalysis in a solid-liquid system, which helps in the isolation of the desired regioisomers . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Alkylation and Acylation: The nitrogen atoms in the imidazole ring can participate in alkylation and acylation reactions, leading to the formation of N-alkyl or N-acyl derivatives.
Common reagents used in these reactions include alkyl halides, acyl chlorides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design.
Material Science: The unique electronic properties of the imidazo[4,5-b]pyridine core make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. In antimicrobial studies, the compound disrupts the cellular processes of pathogens, leading to their inhibition or death .
Comparison with Similar Compounds
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine:
2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine: Similar to this compound but with different substitution patterns, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEBUIHVRGYWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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